molecular formula C8H13O2- B020038 2-Methylcyclohexane-1-carboxylate CAS No. 106044-97-7

2-Methylcyclohexane-1-carboxylate

Cat. No. B020038
M. Wt: 141.19 g/mol
InChI Key: VSKXJRZPVDLHFY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylcyclohexane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MCHC and is a cyclic ester of 2-methylcyclohexanecarboxylic acid. MCHC is a colorless liquid that is soluble in water and other organic solvents.

Mechanism Of Action

The mechanism of action of MCHC is not fully understood. However, it is believed that MCHC interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these molecules.

Biochemical And Physiological Effects

MCHC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MCHC can inhibit the growth of cancer cells by inducing apoptosis. MCHC has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that MCHC can reduce the level of triglycerides and cholesterol in the blood.

Advantages And Limitations For Lab Experiments

One of the advantages of using MCHC in lab experiments is its ease of synthesis. MCHC is also stable under various conditions, making it suitable for use in various experiments. However, one of the limitations of using MCHC in lab experiments is its low solubility in water, which can limit its use in aqueous solutions.

Future Directions

For the research on MCHC include exploring its potential as a drug carrier and investigating its use as a monomer for the synthesis of biodegradable polymers.

Synthesis Methods

The synthesis of MCHC can be achieved through various methods, including the reaction of 2-methylcyclohexanecarboxylic acid with methanol in the presence of a catalyst. Another method involves the reaction of 2-methylcyclohexanecarboxylic acid with methanesulfonyl chloride followed by the addition of methanol. The yield of MCHC varies depending on the method used, and it can range from 50% to 90%.

Scientific Research Applications

MCHC has been extensively studied for its potential applications in various fields, including organic synthesis, drug delivery, and material science. In organic synthesis, MCHC has been used as a building block for the synthesis of various compounds. In drug delivery, MCHC has been used as a carrier for the delivery of drugs to specific targets. In material science, MCHC has been used as a monomer for the synthesis of various polymers.

properties

CAS RN

106044-97-7

Product Name

2-Methylcyclohexane-1-carboxylate

Molecular Formula

C8H13O2-

Molecular Weight

141.19 g/mol

IUPAC Name

2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1

InChI Key

VSKXJRZPVDLHFY-UHFFFAOYSA-M

SMILES

CC1CCCCC1C(=O)[O-]

Canonical SMILES

CC1CCCCC1C(=O)[O-]

synonyms

2-METHYLCYCLOHEXYLFORMATE

Origin of Product

United States

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